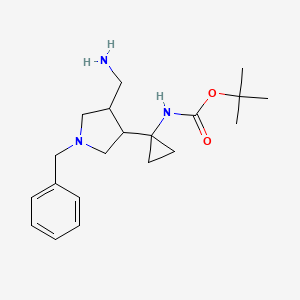

Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate

Description

Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is a carbamate-protected amine compound featuring a cyclopropane ring fused to a benzylpyrrolidine scaffold. This structure combines conformational rigidity (from the cyclopropane and pyrrolidine rings) with functional versatility (via the aminomethyl and benzyl groups). Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease-targeting drugs, where steric and electronic properties are critical .

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]cyclopropyl]carbamate |

InChI |

InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)22-20(9-10-20)17-14-23(13-16(17)11-21)12-15-7-5-4-6-8-15/h4-8,16-17H,9-14,21H2,1-3H3,(H,22,24) |

InChI Key |

CKEYDNSBNFCCRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CN(CC2CN)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction.

Formation of the Tert-butyl Carbamate Group: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in the study of biological pathways and interactions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)

- Structure: Cyclohexane ring with methoxy and aminomethyl substituents, protected by a tert-butyl carbamate group.

- Synthesis : Prepared via a multi-step route involving amine protection and coupling reactions, similar to the target compound’s synthesis .

- Key Differences :

- The cyclohexane ring lacks the pyrrolidine moiety, reducing nitrogen-based reactivity.

- Methoxy substitution introduces polarity but may reduce metabolic stability compared to the benzyl group in the target compound.

Tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (Compound 63)

- Structure : Combines a cyclopropane-carbamate with a benzo-oxazolo-oxazine core and pyridine substituent.

- Properties : Melting point (131–133°C) and NMR data (δ 1.2–1.4 ppm for cyclopropane protons) suggest higher rigidity than the target compound .

- Acetamidomethyl group offers different hydrogen-bonding capabilities compared to the benzylpyrrolidine’s aminomethyl group.

Tert-butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 489)

- Structure : Pyrazole ring linked to a fluoropyridine and tert-butyl carbamate.

- Functionality : Fluorine atom increases electronegativity and bioavailability, but the absence of a cyclopropane ring reduces steric hindrance .

- Key Differences :

- Simplified scaffold compared to the target compound, favoring synthetic accessibility but limiting conformational control.

Tert-butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate

- Structure : Cyclopropane-carbamate with a hydroxymethylphenyl substituent.

- Safety Data : Classified as hazardous (irritant), with CAS 2803460-75-3; identified for laboratory use only .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s benzylpyrrolidine and cyclopropane groups require precise stereochemical control, as seen in multi-step protocols from related compounds (e.g., coupling reactions in ).

- Biological Relevance: The aminomethyl group may enhance interactions with enzymatic active sites compared to methoxy or hydroxymethyl groups .

- Stability : Cyclopropane rings in analogs like Compound 63 improve thermal stability (evidenced by melting points), suggesting similar benefits for the target compound .

Biological Activity

Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a cyclopropyl moiety, and a pyrrolidine ring, suggests a diverse range of biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.48 g/mol. The compound's structure is characterized by the following features:

- Tert-butyl group : Enhances lipophilicity and may influence the compound's absorption and distribution.

- Cyclopropyl ring : Provides unique steric properties that can affect its interaction with biological targets.

- Pyrrolidine moiety : Known for its role in modulating neurotransmitter systems, particularly in central nervous system (CNS) activity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- CNS Modulation : The compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or analgesic effects. The presence of the pyrrolidine ring suggests it could act as a modulator of neurotransmitter receptors such as serotonin and dopamine.

- Analgesic Effects : Initial assays have indicated potential analgesic properties, making it a candidate for further investigation in pain management therapies.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | 155497-10-2 | 0.97 | Contains carbamate instead of carboxylic acid |

| Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | 227940-71-8 | 0.95 | Bicyclic structure provides different steric properties |

| Tert-butyl benzyl(2-hydroxyethyl)carbamate | 121496-39-7 | 0.88 | Hydroxyethyl group introduces additional polarity |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Pyrrolidine Ring : Utilizing precursors that can undergo cyclization to form the pyrrolidine structure.

- Introduction of the Cyclopropane Moiety : Employing methods such as cyclopropanation reactions to incorporate the cyclopropane ring.

- Carbamate Formation : Reacting the amine with tert-butoxycarbonyl chloride to form the final carbamate product.

Each step requires careful optimization to ensure high yield and purity.

Case Studies and Research Findings

Several studies have been conducted to elucidate the pharmacological profile of related compounds, providing insights into potential applications for this compound:

- CNS Activity Studies : Research indicates that compounds with similar structures have shown promise in modulating CNS disorders, suggesting that this compound may possess similar therapeutic effects.

- Analgesic Assays : Preliminary data from analgesic assays indicate that related compounds exhibit dose-dependent pain relief, warranting further investigation into this compound's efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.